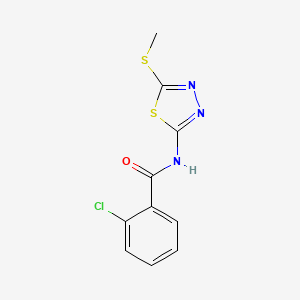
2-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide” belongs to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with an amide group and a chloro group. The amide nitrogen would be further substituted with a 1,3,4-thiadiazol-2-yl group, which in turn would be substituted with a methylthio group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzamides could be inferred, such as their tendency to form hydrogen bonds and their aromaticity .科学的研究の応用
Sure! Here’s a comprehensive analysis of the scientific research applications of 2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide:
Anticancer Activity
2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide: has shown potential as an anticancer agent. The 1,3,4-thiadiazole moiety is known for its ability to disrupt DNA replication, which can inhibit the growth of cancer cells . This compound could be explored for its cytotoxic properties against various cancer cell lines, making it a candidate for developing new chemotherapeutic agents.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. The thiadiazole ring is known for its broad-spectrum antimicrobial properties, which include antibacterial, antifungal, and antiviral activities . This makes it a valuable compound for developing new antimicrobial agents to combat resistant strains of pathogens.
Anti-inflammatory Effects
Research has indicated that derivatives of 1,3,4-thiadiazole, including 2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide , possess anti-inflammatory properties . These compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as arthritis.
Antioxidant Activity
The compound also demonstrates antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various chronic diseases . This property could be harnessed in developing supplements or drugs aimed at reducing oxidative damage in the body.
Anticonvulsant Potential
Derivatives of 1,3,4-thiadiazole have been studied for their anticonvulsant activities . 2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide could be investigated for its potential to manage seizure disorders, providing an alternative to existing anticonvulsant medications.
Antidiabetic Applications
The compound may have applications in managing diabetes. Thiadiazole derivatives have been shown to possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels . This makes it a promising candidate for developing new treatments for diabetes.
Antitubercular Activity
2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide: could be explored for its antitubercular properties. Thiadiazole derivatives have been reported to exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis . This could lead to the development of new drugs to treat this infectious disease.
Agricultural Applications
In agriculture, the compound can be used as a pesticide or herbicide. The thiadiazole ring’s bioactivity makes it effective against various pests and weeds . This application can help in developing safer and more effective agricultural chemicals.
特性
IUPAC Name |
2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAZGWOZLNZLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430037.png)

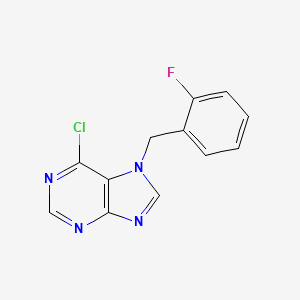
![3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2430040.png)
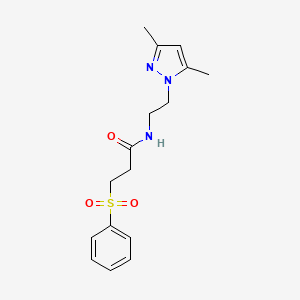
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2430046.png)
![methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2430047.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2430048.png)
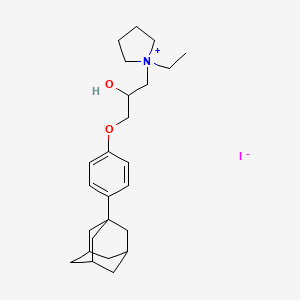

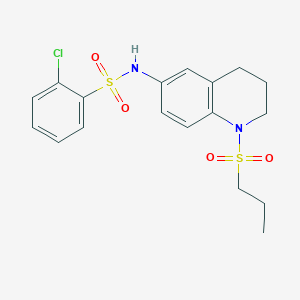
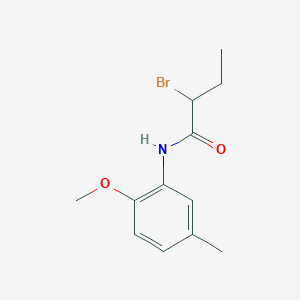
![N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430059.png)
![3-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2430060.png)